molecular formula C12H22Cl2N2O3 B585722 Pirbuterol CAS No. 64856-15-1

Pirbuterol

Cat. No.: B585722
CAS No.: 64856-15-1
M. Wt: 322.274
InChI Key: XIDFCZTVVCWBGN-VIVYLVLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirbuterol is a member of pyridines and a beta-2 adrenergic bronchodilator . It is used alone or together with other medicines to prevent bronchospasm in patients 12 years of age and older with asthma, bronchitis, emphysema, and other lung diseases .


Synthesis Analysis

This compound is a beta-adrenoceptor agonist which differs structurally from salbutamol in the substitution of a pyridine ring for the benzene ring . It demonstrates both bronchodilatory and cardiovascular effects .


Molecular Structure Analysis

The molecular formula of this compound is C12H20N2O3 . The molecular weight is 240.30 g/mol . The IUPAC name is 6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol .


Chemical Reactions Analysis

This compound is a beta-adrenoceptor agonist which demonstrates both bronchodilatory and cardiovascular effects . It differs structurally from salbutamol in the substitution of a pyridine ring for the benzene ring .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C12H20N2O3 and a molecular weight of 240.30 g/mol . It is a member of pyridines .

Scientific Research Applications

  • Cardiac Applications : Pirbuterol hydrochloride, a β-adrenergic agonist, has been shown to improve hemodynamic abnormalities in patients with congestive heart failure. It induces acute hemodynamic improvement without increasing the need for coronary blood flow or myocardial oxygen delivery and does not provoke myocardial ischemia (Rude et al., 1981).

  • Bronchodilator for Asthma : this compound has been effective as a bronchodilator in chronic asthma. A study demonstrated that regular oral administration of this compound could improve bronchodilator activity without leading to tachyphylaxis (Paterson et al., 1977). Additionally, this compound delivered by a breath-actuated aerosol inhaler significantly improved bronchodilation compared to placebo (Tinkelman et al., 1994).

  • Comparative Efficacy : Studies comparing this compound with other beta-adrenoceptor agonists, like salbutamol, found that this compound demonstrates similar bronchodilatory and cardiovascular effects. Long-term studies are needed to more clearly define the comparative efficacy of this compound and other beta-adrenoceptor agonists (Richards & Brogden, 1985).

  • Tolerance Development : Long-term administration of this compound in patients with heart failure showed that tolerance to the hemodynamic and clinical effects of the drug may develop. This tolerance might be related to a decrease in myocardial or vascular beta-adrenergic receptors (Colucci et al., 1981).

  • Beta-Adrenergic Agonist Activity : this compound, being a beta2 adrenergic agonist, is effective in treating reversible obstructive pulmonary disease and congestive heart failure. The drug shows promise for long-term use in oral doses, although further research is warranted (Weber & Nelson, 1984).

Mechanism of Action

Target of Action

Pirbuterol is a beta-2 adrenergic agonist . It has a preferential effect on beta-2 adrenergic receptors compared with isoproterenol . These receptors are predominantly found in bronchial smooth muscle, but there is also a population of beta-2 receptors in the human heart, existing in a concentration between 10-50% .

Mode of Action

The pharmacologic effects of this compound are attributable to stimulation through beta adrenergic receptors of intracellular adenyl cyclase . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3†,5†-adenosine monophosphate (c-AMP) .

Biochemical Pathways

Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells . This results in bronchodilation, which is the widening of the bronchi and bronchioles, decreasing resistance in the respiratory airway and increasing airflow to the lungs.

Pharmacokinetics

After inhalation of doses up to 800 μg (twice the maximum recommended dose), systemic blood levels of this compound are below the limit of assay sensitivity (2–5 ng/ml) . A mean of 51% of the dose is recovered in urine as this compound plus its sulfate conjugate following administration by aerosol . The plasma half-life measured after oral administration is about two hours .

Result of Action

The result of this compound’s action is the prevention and reversal of bronchospasm in patients 12 years of age and older with reversible bronchospasm including asthma . It is used for the symptomatic treatment of asthma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications such as theophylline and/or inhaled corticosteroids can affect its efficacy . Additionally, the method of administration (inhalational via a metered-dose inhaler) can also impact its effectiveness .

Biochemical Analysis

Biochemical Properties

Pirbuterol plays a crucial role in biochemical reactions by interacting with beta-2 adrenergic receptors. These receptors are predominantly found in bronchial smooth muscle but are also present in the human heart. The interaction between this compound and beta-2 adrenergic receptors leads to the activation of intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate (c-AMP). Increased levels of c-AMP result in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, particularly mast cells .

Cellular Effects

This compound influences various types of cells and cellular processes. In bronchial smooth muscle cells, it induces relaxation by increasing c-AMP levels. This compound also affects mast cells by inhibiting the release of mediators of immediate hypersensitivity, thereby reducing inflammation and bronchospasm. Additionally, this compound’s interaction with beta-2 adrenergic receptors in the heart can influence heart rate and contractility, although the precise function of these receptors in the heart is not fully established .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to beta-2 adrenergic receptors, which are G protein-coupled receptors. Upon binding, this compound activates the receptor, leading to the stimulation of adenyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate to c-AMP. The increased c-AMP levels activate protein kinase A, which phosphorylates target proteins, resulting in the relaxation of bronchial smooth muscle and inhibition of mediator release from mast cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its bronchodilator effects over a prolonged period, but its efficacy may decrease with repeated use due to receptor desensitization. Long-term exposure to this compound can also lead to changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively relaxes bronchial smooth muscle and reduces bronchospasm without significant adverse effects. At high doses, this compound can cause toxic effects, including increased heart rate, tremors, and hypokalemia. Threshold effects are observed, where the therapeutic effects plateau, and further increases in dosage do not enhance the bronchodilator effects but increase the risk of adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450. The metabolites of this compound are then excreted in the urine. The interaction of this compound with metabolic enzymes can influence its bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels, particularly in pathways related to energy metabolism and signal transduction .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues is crucial for its therapeutic effects, as it needs to reach the bronchial smooth muscle to exert its bronchodilator action .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with beta-2 adrenergic receptors on the cell membrane. Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its efficacy and duration of action. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDBNKDJNJQRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38029-10-6 (di-hydrochloride), 65652-44-0 (acetate)
Record name Pirbuterol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046937
Record name Pirbuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pirbuterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.22e+00 g/L
Record name Pirbuterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The pharmacologic effects of beta adrenergic agonist drugs, including pirbuterol, are at least in proof attributable to stimulation through beta adrenergic receptors of intracellular adenyl cyclase, the enzyme which catalyzes the conversion of adenosine triphosphate (AlP) to cyclic-3† ,5†-adenosine monophosphate (c-AMP). Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells.
Record name Pirbuterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01291
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

38677-81-5, 38029-10-6
Record name (±)-Pirbuterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38677-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirbuterol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirbuterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01291
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pirbuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.848
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRBUTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG645J8RVW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pirbuterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.